molecular formula C9H7FO2S B14762482 2-Fluoro-3-(methylthio)terephthalaldehyde

2-Fluoro-3-(methylthio)terephthalaldehyde

Cat. No.: B14762482
M. Wt: 198.22 g/mol
InChI Key: ZYNTYIXGJDFLJH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)terephthalaldehyde is an organic compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methylthio group, and two aldehyde groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)terephthalaldehyde typically involves the introduction of the fluorine and methylthio groups onto a terephthalaldehyde precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methylthio group can be added through a thiolation reaction using methylthiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes the use of catalysts, temperature control, and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(methylthio)terephthalaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methylthio)terephthalaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine and methylthio groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)terephthalaldehyde: Similar structure but with a trifluoromethyl group instead of a methylthio group.

    2-Fluoro-3-(methylthio)benzaldehyde: Similar structure but with only one aldehyde group.

    3-(Methylthio)terephthalaldehyde: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-3-(methylthio)terephthalaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both fluorine and methylthio groups, along with two aldehyde groups, makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C9H7FO2S

Molecular Weight

198.22 g/mol

IUPAC Name

2-fluoro-3-methylsulfanylterephthalaldehyde

InChI

InChI=1S/C9H7FO2S/c1-13-9-7(5-12)3-2-6(4-11)8(9)10/h2-5H,1H3

InChI Key

ZYNTYIXGJDFLJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C=O)C=O

Origin of Product

United States

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